Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-
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Overview
Description
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a pyridinyl and oxazolyl group. The presence of the trifluoromethyl group and chlorine atom adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the ammoxidation of substituted toluenes, where the starting material undergoes oxidation in the presence of ammonia and a catalyst to form the nitrile group . Another method involves the dehydration of aldoximes derived from substituted benzaldehydes . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts and conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzonitrile derivatives with different substituents, such as:
4-Chlorobenzonitrile: Used in the synthesis of pigments and dyes.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)benzonitrile: An intermediate in the synthesis of fluvoxamine. The uniqueness of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
502422-46-0 |
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Molecular Formula |
C16H7ClF3N3O |
Molecular Weight |
349.69 g/mol |
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H |
InChI Key |
ROQYQCOWQVBTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
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